![molecular formula C29H24N2O7S B11626338 4-(5-{(Z)-[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11626338.png)
4-(5-{(Z)-[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid
Description
4-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a furan ring, and a benzoic acid moiety
Properties
Molecular Formula |
C29H24N2O7S |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
4-[5-[(Z)-[6-ethoxycarbonyl-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C29H24N2O7S/c1-4-37-28(35)24-16(2)30-29-31(25(24)20-7-5-6-8-22(20)36-3)26(32)23(39-29)15-19-13-14-21(38-19)17-9-11-18(12-10-17)27(33)34/h5-15,25H,4H2,1-3H3,(H,33,34)/b23-15- |
InChI Key |
HGTIQWVEUSAMIN-HAHDFKILSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring system.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with the thiazolopyrimidine intermediate.
Functional Group Modifications: The ethoxycarbonyl, methoxyphenyl, and methyl groups are introduced through various substitution reactions.
Final Coupling with Benzoic Acid: The final step involves the coupling of the intermediate with benzoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of 4-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can be optimized by using continuous flow reactors and automated synthesis platforms. These methods ensure high yield, purity, and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield corresponding quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-{[(2Z)-6-(CARBOXY)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
- 4-(5-{[(2Z)-6-(METHOXYCARBONYL)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Uniqueness
The uniqueness of 4-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of the ethoxycarbonyl group, in particular, differentiates it from similar compounds and contributes to its unique properties.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.